N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
Description
N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Properties
IUPAC Name |
N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-5-24(9-10-25-8-6-7-22-25)14-16-13-21-23-19(16)15-11-17(26-2)20(28-4)18(12-15)27-3/h6-8,11-13H,5,9-10,14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQVOQNXBVQEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)CC2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, provides an eco-friendly approach to the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring temperatures ranging from room temperature to 100°C. Solvents like dichloromethane, ethanol, and water are frequently used .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives .
Medicine
Medically, pyrazole derivatives are explored for their anti-inflammatory, antitumor, and antimicrobial properties
Industry
Industrially, pyrazole compounds are used in the production of agrochemicals, dyes, and polymers due to their stability and reactivity .
Mechanism of Action
The mechanism of action of N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt metabolic pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
- 3,5-dimethyl-1-phenylpyrazole
- 4-(3,4,5-trimethoxyphenyl)-1H-pyrazole
Uniqueness
N-ethyl-2-pyrazol-1-yl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is unique due to its dual pyrazole ring system and the presence of the trimethoxyphenyl group. This structural complexity enhances its potential for diverse biological activities and chemical reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
